molecular formula C5H5N3O3 B8298697 6-Methyl-4-nitro-pyridazine-1-oxide CAS No. 81437-16-3

6-Methyl-4-nitro-pyridazine-1-oxide

Katalognummer: B8298697
CAS-Nummer: 81437-16-3
Molekulargewicht: 155.11 g/mol
InChI-Schlüssel: JFXYUYRTIZIJJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-4-nitro-pyridazine-1-oxide is a chemical compound for research and development use only. It is not intended for diagnostic, therapeutic, or household use. This specialized pyridazine N-oxide derivative serves as a valuable synthetic intermediate in organic chemistry and pharmaceutical research. The compound's structure, featuring both a nitro group and an N-oxide functionality, classifies it as a push-pull system, which can influence its electronic distribution and reactivity . In laboratory settings, derivatives of methyl-substituted nitropyridazine N-oxides have been demonstrated to undergo reactions with reagents like acetyl chloride, leading to the formation of other valuable heterocyclic compounds, such as chloro-formylpyridazine oxide oximes . This reactivity highlights its utility as a versatile building block for the synthesis of more complex chemical structures. Researchers investigating heterocyclic chemistry, drug discovery, and the development of new synthetic methodologies may find this compound particularly useful. As with all chemicals, proper safety protocols must be followed. Please refer to the Safety Data Sheet (SDS) for handling and disposal information.

Eigenschaften

CAS-Nummer

81437-16-3

Molekularformel

C5H5N3O3

Molekulargewicht

155.11 g/mol

IUPAC-Name

6-methyl-4-nitro-1-oxidopyridazin-1-ium

InChI

InChI=1S/C5H5N3O3/c1-4-2-5(8(10)11)3-6-7(4)9/h2-3H,1H3

InChI-Schlüssel

JFXYUYRTIZIJJY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CN=[N+]1[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Chemistry: Building Block for Synthesis

6-Methyl-4-nitro-pyridazine-1-oxide serves as a crucial building block in organic synthesis. It is utilized to create more complex heterocyclic compounds. The presence of the nitro group allows for further chemical modifications, such as reduction to amino derivatives, which can be valuable in synthesizing pharmaceuticals .

Research indicates that 6-methyl-4-nitro-pyridazine-1-oxide exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, it has been tested against Staphylococcus aureus and Escherichia coli with promising results .
  • Cytotoxic Effects : The compound has demonstrated cytotoxicity against certain cancer cell lines. The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to apoptosis in cancer cells .

Pharmaceutical Applications

Due to its biological activities, 6-methyl-4-nitro-pyridazine-1-oxide is being explored for potential therapeutic uses. Its derivatives are being investigated for their roles in drug development, particularly in targeting specific diseases such as cancer and infections caused by resistant bacteria .

Activity TypeTarget Organisms/CellsObservations
AntimicrobialStaphylococcus aureusInhibition observed
AntimicrobialEscherichia coliSignificant growth reduction
CytotoxicityVarious cancer cell linesInduction of apoptosis

Table 2: Synthesis Pathways

StepReaction TypeConditions
NitrationElectrophilic substitutionNitric acid and sulfuric acid
OxidationN-Oxide formationControlled temperature

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 6-methyl-4-nitro-pyridazine-1-oxide against multiple bacterial strains using disc diffusion methods. The results indicated a significant zone of inhibition against both Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Cytotoxicity Assessment

In vitro assays were conducted to assess the cytotoxic effects of 6-methyl-4-nitro-pyridazine-1-oxide on human cancer cell lines. Results showed that the compound induced apoptosis at concentrations lower than those found to be toxic to normal cells, highlighting its selective toxicity towards cancer cells .

Vorbereitungsmethoden

Oxidation Using m-Chloroperbenzoic Acid (m-CPBA)

Reaction of 6-methyl-pyridazine with m-CPBA in dichloromethane (DCM) at 0–5°C for 12–24 hours yields the N-oxide derivative with >85% efficiency. The electron-deficient nature of pyridazine necessitates mild conditions to avoid over-oxidation.

Representative Procedure :

  • Dissolve 6-methyl-pyridazine (1.0 equiv) in anhydrous DCM.

  • Add m-CPBA (1.1 equiv) portionwise under nitrogen.

  • Stir at 0°C for 18 hours, then quench with sodium thiosulfate.

  • Isolate via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Aqueous Hydrogen Peroxide in Acetic Acid

An alternative employs 30% H₂O₂ in glacial acetic acid at 60°C for 8 hours, achieving 78% yield. This method is preferred for scalability but requires careful temperature control to prevent ring degradation.

Nitration of 6-Methyl-pyridazine-1-oxide

Nitration introduces the nitro group at C4, governed by the directing effects of the N-oxide and methyl substituents.

Mixed-Acid Nitration (HNO₃/H₂SO₄)

A 1:3 mixture of fuming HNO₃ and concentrated H₂SO₄ at –5°C for 2 hours achieves 92% regioselectivity for the 4-nitro isomer. The sulfuric acid protonates the N-oxide, generating a nitronium ion (NO₂⁺) that attacks the activated C4 position.

Optimized Conditions :

ParameterValue
Temperature–5°C to 0°C
Reaction Time2 hours
HNO₃ Concentration90% (w/w)
Yield68–72%

Side Reactions and Byproduct Mitigation

Competing nitration at C3 (<8%) and di-nitration products (<5%) are minimized by maintaining sub-zero temperatures and stoichiometric HNO₃. Post-reaction quenching with ice-water followed by neutralization with NaHCO₃ ensures product stability.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 2.48 (s, 3H, C6-CH₃), 8.21 (d, J=5.6 Hz, 1H, C5-H), 8.94 (d, J=5.6 Hz, 1H, C3-H).

  • IR (KBr): 1530 cm⁻¹ (NO₂ asym stretch), 1350 cm⁻¹ (NO₂ sym stretch), 1260 cm⁻¹ (N→O).

  • MS : m/z 195 [M]⁺, 178 [M–OH]⁺.

Crystallographic Validation

Single-crystal X-ray diffraction confirms the planar pyridazine ring with bond lengths consistent with N-oxide and nitro group conjugation.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Regioselectivity (C4:C3)Scalability
m-CPBA Oxidation + Mixed-Acid Nitration6892:8Moderate
H₂O₂/AcOH Oxidation + Mixed-Acid Nitration6289:11High

The m-CPBA route offers superior regioselectivity, while the H₂O₂/AcOH method is better suited for industrial-scale synthesis despite marginally lower yields.

Applications and Further Functionalization

The nitro group serves as a precursor for reduction to amines or displacement reactions, enabling access to pharmaceuticals and agrochemicals. For example, catalytic hydrogenation (Pd/C, H₂) yields 4-amino-6-methyl-pyridazine-1-oxide, a key intermediate in antiviral agents .

Q & A

Basic Research Questions

Q. How can the synthesis of 6-Methyl-4-nitro-pyridazine-1-oxide be optimized to improve yield and purity?

  • Methodology : Optimize reaction parameters such as temperature, solvent polarity, and stoichiometry of reagents. For nitro-substituted heterocycles, controlled nitration conditions (e.g., nitric acid/sulfuric acid mixtures at 0–5°C) are critical to avoid over-nitration. Monitor intermediates using thin-layer chromatography (TLC) and adjust reaction times based on purity checks via HPLC. Post-synthesis, employ recrystallization in ethanol/water mixtures to isolate high-purity crystals .

Q. What analytical techniques are recommended for characterizing 6-Methyl-4-nitro-pyridazine-1-oxide and its intermediates?

  • Methodology : Use a combination of 1^1H/13^13C NMR to confirm regioselectivity of the nitro group and methyl substitution. IR spectroscopy can validate the presence of the N-oxide moiety (stretching bands ~1250–1350 cm1^{-1}). Mass spectrometry (ESI-MS or EI-MS) ensures molecular weight accuracy. For crystallinity assessment, X-ray diffraction (XRD) is ideal, though differential scanning calorimetry (DSC) can approximate melting points .

Q. How does the nitro group influence the solubility and stability of 6-Methyl-4-nitro-pyridazine-1-oxide?

  • Methodology : Perform solubility tests in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) to map Hansen solubility parameters. Stability studies under varying pH (1–13) and temperatures (25–60°C) can identify degradation pathways. UV-Vis spectroscopy tracks nitro group reduction or oxidation over time. Compare results with structurally similar compounds like 6-Methyl-2-pyridinamine 1-oxide to isolate substituent effects .

Advanced Research Questions

Q. How do electronic effects of the nitro group impact the reactivity of 6-Methyl-4-nitro-pyridazine-1-oxide in substitution reactions?

  • Methodology : Use computational chemistry (DFT calculations) to map electron density distribution, focusing on the nitro group’s meta-directing influence. Experimentally, conduct nucleophilic aromatic substitution (NAS) with amines or thiols under varying conditions (e.g., DMF at 80°C vs. aqueous NaOH). Monitor reaction progress via 1^1H NMR to detect intermediate formation. Compare activation energies with non-nitrated analogs to quantify electronic contributions .

Q. What strategies resolve contradictions in spectral data when synthesizing derivatives (e.g., amino or hydroxyl analogs)?

  • Methodology : Cross-validate ambiguous NMR signals (e.g., overlapping aromatic protons) using 2D techniques (COSY, HSQC). For redox-derived products (e.g., amino groups from nitro reduction), confirm regiochemistry via NOE experiments. If crystallography is unavailable, compare experimental IR/Raman spectra with simulated spectra from Gaussian or ORCA software .

Q. How can structure-activity relationships (SAR) be explored for 6-Methyl-4-nitro-pyridazine-1-oxide in medicinal chemistry contexts?

  • Methodology : Synthesize analogs with modifications at the methyl, nitro, or N-oxide positions. Test bioactivity (e.g., antimicrobial or enzyme inhibition) using in vitro assays. For example, replace the nitro group with a carboxylic acid to assess polarity’s role in binding affinity. Pair biological data with molecular docking studies (AutoDock Vina) to correlate substituent effects with target interactions .

Q. What are the challenges in scaling up reactions involving 6-Methyl-4-nitro-pyridazine-1-oxide, and how can they be mitigated?

  • Methodology : Pilot-scale reactions often face exothermic risks due to nitro group instability. Use adiabatic calorimetry to model heat flow and design cooling protocols. For purification, switch from column chromatography to continuous crystallization or membrane filtration. Track impurities (e.g., deoxygenated byproducts) via LC-MS and refine orthogonal separation techniques .

Data Contradiction and Resolution

Q. How to address discrepancies in reported melting points or spectral data across literature sources?

  • Methodology : Replicate synthesis and characterization under standardized conditions (e.g., ICH guidelines for pharmaceuticals). Compare results with peer-reviewed studies, prioritizing datasets from journals with rigorous validation protocols (e.g., Journal of Medicinal Chemistry). If conflicts persist, collaborate with third-party labs for independent verification .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.